molecular formula C14H21NO6 B2495793 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid CAS No. 2490406-13-6

1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid

Cat. No.: B2495793
CAS No.: 2490406-13-6
M. Wt: 299.323
InChI Key: TXQSLBUQPJWKQL-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[211]hexane]-1’-carboxylic acid is a complex organic compound with a unique spirocyclic structureIts structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid involves several key steps:

    Formation of the Spirocyclic Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4

    Substitution: TFA

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Free amine

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid is primarily determined by its functional groups and spirocyclic structure. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid is unique due to its combination of a spirocyclic core, a Boc protecting group, and a hydroxymethyl group. This combination of features provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c1-11(2,3)20-10(19)15-6-14(7-15)13(9(17)18)4-12(5-13,8-16)21-14/h16H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQSLBUQPJWKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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